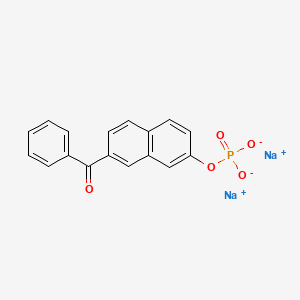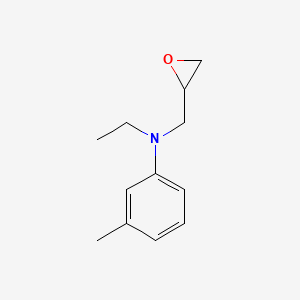![molecular formula C12H16N2OS B12668965 2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one CAS No. 85030-10-0](/img/structure/B12668965.png)
2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one is a chemical compound with the molecular formula C12H16N2OS and a molecular weight of 236.34 g/mol. This compound is known for its unique structure, which includes a benzisothiazole ring fused with a dimethylamino isopropyl group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one typically involves the reaction of 2-aminobenzisothiazole with 2-chloro-N,N-dimethylpropan-2-amine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are usually conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzisothiazole derivatives.
Scientific Research Applications
2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzisothiazole: A precursor in the synthesis of 2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one.
2-Chloro-N,N-dimethylpropan-2-amine: Another precursor used in the synthesis.
Benzisothiazole derivatives: Compounds with similar core structures but different substituents.
Uniqueness
This compound is unique due to its specific combination of a benzisothiazole ring and a dimethylamino isopropyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
85030-10-0 |
|---|---|
Molecular Formula |
C12H16N2OS |
Molecular Weight |
236.34 g/mol |
IUPAC Name |
2-[1-(dimethylamino)propan-2-yl]-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C12H16N2OS/c1-9(8-13(2)3)14-12(15)10-6-4-5-7-11(10)16-14/h4-7,9H,8H2,1-3H3 |
InChI Key |
KUWYBHQNQPKOCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C)N1C(=O)C2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone](/img/structure/B12668910.png)

![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene](/img/structure/B12668916.png)







